molecular formula C17H18Cl2N2 B2495481 [(3,5-Dichlorophenyl)phenylmethyl]piperazine CAS No. 885950-04-9

[(3,5-Dichlorophenyl)phenylmethyl]piperazine

Cat. No.: B2495481
CAS No.: 885950-04-9
M. Wt: 321.25
InChI Key: NKUCMZXLDJSIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-Dichlorophenyl)phenylmethyl]piperazine is a useful research compound. Its molecular formula is C17H18Cl2N2 and its molecular weight is 321.25. The purity is usually 95%.
BenchChem offers high-quality [(3,5-Dichlorophenyl)phenylmethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3,5-Dichlorophenyl)phenylmethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-10-14(11-16(19)12-15)17(13-4-2-1-3-5-13)21-8-6-20-7-9-21/h1-5,10-12,17,20H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCMZXLDJSIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Pharmacological Mechanism of Action of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative pharmacological mechanism of action of the novel chemical entity, [(3,5-Dichlorophenyl)phenylmethyl]piperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related diphenylmethylpiperazine and dichlorophenylpiperazine analogs to construct a scientifically-grounded hypothesis of its likely molecular targets and cellular effects. It is posited that [(3,5-Dichlorophenyl)phenylmethyl]piperazine is a modulator of central nervous system (CNS) receptors, with a primary affinity for dopamine and serotonin receptor subtypes. This guide further details the experimental protocols necessary to validate this hypothesis, presents illustrative data from analogous compounds, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction and Molecular Profile

[(3,5-Dichlorophenyl)phenylmethyl]piperazine is a synthetic organic compound featuring a piperazine ring substituted with a diphenylmethyl (benzhydryl) group, where one of the phenyl rings is further substituted with two chlorine atoms at the 3 and 5 positions.[1] The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a multitude of pharmacological targets.[2][3] The diphenylmethyl moiety is characteristic of several centrally-acting agents, including antihistamines, while the dichlorophenyl group is a common feature in ligands targeting dopaminergic and serotonergic receptors.[4][5]

This unique combination of structural motifs suggests that [(3,5-Dichlorophenyl)phenylmethyl]piperazine is likely to exhibit significant activity within the central nervous system. This guide will explore the inferred pharmacology of this compound, drawing parallels from established literature on its constituent chemical fragments.

Inferred Pharmacological Mechanism of Action

Based on the structure-activity relationships of analogous compounds, a multi-target receptor affinity profile for [(3,5-Dichlorophenyl)phenylmethyl]piperazine is proposed. The primary targets are hypothesized to be dopamine D2-like receptors (with a potential for D3 selectivity) and various serotonin (5-HT) receptor subtypes.

Anticipated Dopaminergic Activity

The presence of the dichlorophenylpiperazine moiety strongly suggests an interaction with dopamine receptors. Studies on 2,3-dichlorophenylpiperazine derivatives have consistently demonstrated high affinity for the dopamine D3 receptor, often with significant selectivity over the D2 receptor.[6][7] While the 3,5-dichloro substitution pattern of the subject molecule differs, it is plausible that it retains affinity for D2-like receptors. The lipophilicity conferred by the diphenylmethyl group may further influence this interaction.[2] It is hypothesized that [(3,5-Dichlorophenyl)phenylmethyl]piperazine will act as an antagonist or partial agonist at D2/D3 receptors.

Anticipated Serotonergic Activity

Arylpiperazine derivatives are well-documented ligands for a range of serotonin receptors.[8] Specifically, trifluoromethylphenylpiperazine (TFMPP) analogs, which share the substituted phenylpiperazine core, exhibit significant binding to 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors.[9] The introduction of a bulky diphenylmethyl group at the N4 position of the piperazine ring is likely to modulate this activity, potentially enhancing affinity for certain 5-HT receptor subtypes while diminishing it for others.[8] It is therefore reasonable to predict that [(3,5-Dichlorophenyl)phenylmethyl]piperazine will display a unique affinity profile across various 5-HT receptors, possibly acting as an antagonist or partial agonist.

Potential for Histaminergic and Other Activities

The diphenylmethylpiperazine scaffold is the core of several first-generation antihistamines, such as cyclizine and cinnarizine.[5] This suggests a potential for H1 histamine receptor antagonism. While often considered a side effect in the context of CNS drug development, this activity should be experimentally evaluated.

Experimental Validation Protocols

To empirically determine the pharmacological mechanism of action of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a tiered experimental approach is recommended.

Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors.

Objective: To quantify the affinity of [(3,5-Dichlorophenyl)phenylmethyl]piperazine for dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), and histamine (H1) receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor assay, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound, [(3,5-Dichlorophenyl)phenylmethyl]piperazine.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Following the identification of high-affinity targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of [(3,5-Dichlorophenyl)phenylmethyl]piperazine at receptors for which it demonstrates high binding affinity.

Methodology (Example: cAMP Assay for Gαi-coupled Receptors like D2 and 5-HT1A):

  • Cell Culture: Use cells expressing the receptor of interest that are capable of a measurable downstream signaling event (e.g., CHO cells co-expressing the human D2 receptor and a cAMP-responsive reporter gene).

  • Agonist Mode: Treat the cells with increasing concentrations of [(3,5-Dichlorophenyl)phenylmethyl]piperazine and measure the change in a second messenger, such as cyclic AMP (cAMP). A decrease in forskolin-stimulated cAMP levels would indicate agonist activity.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, followed by the addition of a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based) to quantify intracellular cAMP levels.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 and Schild analysis (for antagonists) to determine potency and mode of action.

Illustrative Data from Analogous Compounds

The following table summarizes representative binding affinity data for compounds structurally related to [(3,5-Dichlorophenyl)phenylmethyl]piperazine, providing a basis for the hypothesized pharmacological profile.

CompoundReceptorKi (nM)Reference
2,3-Dichlorophenylpiperazine AnalogDopamine D3<1[6]
2,3-Dichlorophenylpiperazine AnalogDopamine D210-50[6]
Trifluoromethylphenylpiperazine (TFMPP)5-HT1A288[9]
Trifluoromethylphenylpiperazine (TFMPP)5-HT1B132[9]
Trifluoromethylphenylpiperazine (TFMPP)5-HT2C62[9]
N4-Substituted Arylpiperazine5-HT1A0.6[8]

Visualizing the Proposed Mechanism and Workflows

Hypothesized Signaling Pathway

G cluster_0 [(3,5-Dichlorophenyl)phenylmethyl]piperazine cluster_1 Dopaminergic Synapse cluster_2 Serotonergic Synapse Compound [(3,5-Dichlorophenyl) phenylmethyl]piperazine D3R D3 Receptor Compound->D3R Antagonist/ Partial Agonist D2R D2 Receptor Compound->D2R Antagonist/ Partial Agonist HT1A 5-HT1A Receptor Compound->HT1A Antagonist/ Partial Agonist HT2A 5-HT2A Receptor Compound->HT2A Antagonist Gi Gαi/o D3R->Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP HT1A->Gi Gq Gαq/11 HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Caption: Hypothesized interaction of the compound with dopaminergic and serotonergic signaling pathways.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purification B Radioligand Binding (Broad Panel) A->B C Identify High-Affinity Targets (Ki < 100 nM) B->C D Functional Assays (e.g., cAMP, Ca2+ flux) C->D E Determine Mode of Action (Agonist/Antagonist) D->E F Animal Models of CNS Disorders E->F G Assess Efficacy & Side Effect Profile F->G

Caption: A tiered experimental workflow for characterizing the compound's pharmacology.

Conclusion

While direct experimental evidence for the pharmacological mechanism of [(3,5-Dichlorophenyl)phenylmethyl]piperazine is currently unavailable, a robust hypothesis can be formulated based on the extensive literature on its structural analogs. The compound is predicted to be a multi-target ligand with primary activity at dopamine (D2/D3) and serotonin (5-HT) receptors. This profile suggests potential therapeutic applications in a range of neuropsychiatric disorders. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of this hypothesis and the comprehensive characterization of this novel chemical entity. The synthesis of technical accuracy and field-proven insights presented herein aims to empower researchers in their drug discovery and development endeavors.

References

  • Girase, P. A., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

  • Leopoldo, M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7356-7373. [Link]

  • Grokipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

  • DeMaio, W., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Toxicology, 36(2), 392-406. [Link]

  • Webster, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

  • Tashiro, T., et al. (1993). Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 874-884. [Link]

  • Blaylock, B. L., et al. (2013). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 228(1), 113-122. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Webster, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Zajdel, P., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Glennon, R. A., et al. (1986). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 29(10), 194-199. [Link]

  • Słoczyńska, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(2), 425-434. [Link]

  • Webster, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. Retrieved from [Link]

  • NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

  • Al-Qaisi, Z. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Retrieved from [Link]

Sources

[(3,5-Dichlorophenyl)phenylmethyl]piperazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling protocol for 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine . It is designed for researchers and drug development professionals, moving beyond standard compliance data to provide mechanistic insights, experimental context, and self-validating workflows.[1][2]

Pharmacophore Characterization, Safety Mechanisms, and Handling Protocols[1][2]

Executive Summary & Chemical Identity

1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine is a lipophilic benzhydrylpiperazine derivative.[1][2] In medicinal chemistry, this structure serves as a "privileged scaffold," frequently utilized in the synthesis of antihistamines, antidepressants, and antimycobacterial agents.[1][2] The 3,5-dichloro substitution pattern on the benzhydryl ring significantly alters the compound's electronic and steric profile compared to the unsubstituted parent, enhancing metabolic stability by blocking typical para-hydroxylation sites and increasing lipophilicity (LogP).[1][2]

Physiochemical Profile
PropertyDataNote
Chemical Name 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine
CAS Number Not widely listed; Ref.[1][2][3] Sigma CDS021704Use IUPAC name for registry search.[1][2]
Molecular Formula

Molecular Weight 321.24 g/mol
Physical State Solid (Crystalline powder)Hygroscopic potential typical of piperazines.[1][2]
Solubility DMSO (>10 mg/mL), MethanolLow aqueous solubility at neutral pH.[1][2]
LogP (Predicted) ~4.5 - 5.2High membrane permeability; aquatic persistence.[1][2]

Mechanistic Safety Assessment

This section analyzes the causality behind the hazard classifications, allowing researchers to predict risks even in the absence of specific toxicological data for every derivative.[1][2]

Hazard Identification (GHS Classification)

Based on structural analogs and vendor safety data (Sigma-Aldrich), the compound is classified as:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Aquatic Toxicity, Chronic (Category 4): H413 - May cause long-lasting harmful effects to aquatic life.[1][2]

Toxicological Mechanisms[1][2]
  • Oral Toxicity (H302): The piperazine moiety mimics endogenous amines, allowing for CNS penetration.[1][2] Combined with the lipophilic benzhydryl group, this compound likely acts as a monoamine transporter modulator or receptor antagonist (e.g., 5-HT, Histamine H1).[1][2] Overexposure can lead to CNS depression or excitation.[1][2]

  • Aquatic Persistence (H413): The 3,5-dichloro substitution is chemically robust.[1][2] Halogenation deactivates the phenyl ring against oxidative degradation by environmental bacteria.[1][2] Consequently, the compound resists hydrolysis and photolysis, leading to potential bioaccumulation in aquatic organisms.[1][2]

Handling & Storage: A Self-Validating Protocol

To ensure data integrity and personnel safety, follow this closed-loop handling system. The logic here is "Containment by Design."

Storage Parameters[1][2]
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][2] Piperazines can absorb

    
     from air to form carbamates, altering stoichiometry.[1][2][4]
    
  • Container: Amber glass to prevent potential photo-dechlorination.[1][2]

Operational Workflow (Visualization)

The following diagram outlines the decision logic for safe handling, ensuring that PPE matches the specific state of the substance (Solid vs. Solution).

HandlingProtocol Start START: Reagent Retrieval CheckState Check Physical State Start->CheckState SolidState Solid (Powder) CheckState->SolidState If Powder SolnState Solution (DMSO/MeOH) CheckState->SolnState If Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical Balance in Fume Hood SolidState->Weighing High Dust Risk Dissolution Dissolution: Add solvent to powder (not reverse) Vortex in closed tube SolnState->Dissolution Dilution Weighing->Dissolution Waste Disposal: Halogenated Organic Waste Dissolution->Waste Post-Exp

Figure 1: Safe handling logic flow. Note the critical distinction between solid handling (dust risk) and solution handling (absorption risk).

Experimental Application: Synthesis & Usage

For researchers utilizing this compound as a building block, the following synthesis logic applies. This is based on standard nucleophilic substitution mechanisms for benzhydrylpiperazines [1, 2].[1][2]

Retrosynthetic Logic

The compound is typically synthesized via N-alkylation .[1][2] Understanding this pathway helps in troubleshooting impurities (e.g., bis-alkylated byproducts).[1][2]

Reaction: 1-(3,5-Dichlorophenyl)(phenyl)methyl chloride + Piperazine (excess)


Product
Synthesis Workflow

This workflow ensures mono-substitution and high purity.[1][2]

SynthesisWorkflow SM1 3,5-Dichloro-benzhydryl chloride Reaction Reflux in CH3CN (K2CO3 base) SM1->Reaction SM2 Piperazine (5-10 eq) SM2->Reaction Excess prevents bis-alkylation Workup Aq. Workup (Extract pH > 10) Reaction->Workup Purification Column Chromatography (DCM/MeOH) Workup->Purification Product Target Compound (Free Base) Purification->Product

Figure 2: Synthesis pathway emphasizing the use of excess piperazine to prevent dimerization impurities.

Protocol: Preparation of 10 mM Stock Solution
  • Calculate: For 10 mg of substance (MW 321.24), required DMSO volume is

    
     mL.[1][2]
    
  • Solvent Choice: Use anhydrous DMSO.[1][2] Avoid water due to lipophilicity.[1][2]

  • Sonicate: Sonicate for 30-60 seconds at room temperature to ensure complete dissolution.

  • QC: Inspect for turbidity. If turbid, the compound has precipitated; do not use for biological assay.[1][2]

Emergency Response

In the event of exposure, the chemical properties dictate the response.[1][2]

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.[1][2][3]Lipophilic compounds partition into the stratum corneum; soap acts as an emulsifier to remove it.[1][2]
Eye Contact Rinse with water; remove contact lenses.[1][2][3][5][6]Mechanical removal of particulates; basicity of piperazine can cause irritation.[1][2]
Ingestion Rinse mouth; DO NOT induce vomiting.Risk of aspiration pneumonia; compound is an acute oral toxin (H302).[1][2][6]
Spill Absorb with inert material (vermiculite).[1][2]Prevent entry into drains (H413 aquatic hazard).[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine. [1][2]

  • PubChem. (2025).[1][2][7] Compound Summary: 1-(2,3-Dichlorophenyl)piperazine (Analogous Structure Safety Data). National Library of Medicine.[1][2] [1][2]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of N-Diphenylmethyl-piperazine-Based Conjugates. Molecules. [1][2]

  • Cayman Chemical. (2026).[1][2][8] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine.

Sources

Therapeutic Potential of [(3,5-Dichlorophenyl)phenylmethyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The therapeutic potential of [(3,5-Dichlorophenyl)phenylmethyl]piperazine and its derivatives centers on their capacity as T-type calcium channel (Cav3.x) antagonists . This scaffold represents a privileged pharmacophore in the development of non-opioid analgesics and anti-epileptic agents, leveraging the lipophilic 3,5-dichlorobenzhydryl moiety to penetrate the central nervous system (CNS) and stabilize hyperactive neuronal states.

A Technical Guide for Drug Discovery & Development[1]

Executive Summary

The [(3,5-Dichlorophenyl)phenylmethyl]piperazine scaffold is a critical structural motif in the design of state-dependent ion channel blockers. Unlike first-generation benzhydrylpiperazines (e.g., cyclizine) which primarily target Histamine H1 receptors, the 3,5-dichloro substitution shifts the pharmacological profile towards Voltage-Gated Calcium Channels (VGCCs) , specifically the T-type (Cav3.1, Cav3.2, Cav3.3) subfamily.

This guide analyzes the compound’s utility as a lead template for treating disorders of neuronal hyperexcitability, including neuropathic pain and absence epilepsy . The lipophilic nature of the dichlorophenyl group enhances membrane partitioning, facilitating access to the channel pore in its inactivated state.

Chemical Architecture & Synthesis

The core structure consists of a piperazine ring N-alkylated with a benzhydryl group, where one phenyl ring bears chlorine atoms at the 3 and 5 positions.

  • Lipophilicity (LogP ~4.5): The 3,5-dichloro motif significantly increases lipophilicity compared to the unsubstituted parent, improving blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Blocking the 3 and 5 positions prevents CYP450-mediated hydroxylation at these metabolically vulnerable sites, prolonging half-life (

    
    ).
    
  • Electronic Effect: The electron-withdrawing chlorines reduce the electron density of the aromatic ring, potentially enhancing

    
     interactions with the channel receptor site.
    
Synthetic Protocol: 3,5-Dichlorobenzhydryl Piperazine Construction

Rationale: This convergent synthesis ensures high yield and minimizes side reactions common in nucleophilic substitutions on steric centers.

Step-by-Step Methodology:

  • Grignard Addition: React 3,5-dichlorophenylmagnesium bromide with benzaldehyde in dry THF at 0°C to yield (3,5-dichlorophenyl)(phenyl)methanol.

  • Chlorination: Convert the alcohol to the corresponding chloride using thionyl chloride (

    
    ) in dichloromethane (DCM) with catalytic DMF. Note: This intermediate is highly reactive.
    
  • N-Alkylation: React the crude chloride with excess anhydrous piperazine (5 eq) in acetonitrile at reflux (80°C) for 12 hours.

    • Why excess piperazine? To prevent the formation of the bis-alkylated byproduct.

  • Purification: Acid-base extraction followed by recrystallization from ethanol/HCl to obtain the dihydrochloride salt.

Synthesis Start 3,5-Dichlorophenyl Magnesium Bromide Alcohol Intermediate: Benzhydryl Alcohol Start->Alcohol THF, 0°C Grignard Aldehyde Benzaldehyde Aldehyde->Alcohol Chloride Intermediate: Benzhydryl Chloride Alcohol->Chloride SOCl2, DCM Chlorination Product [(3,5-Dichlorophenyl) phenylmethyl]piperazine Chloride->Product Piperazine (5 eq) ACN, Reflux

Figure 1: Convergent synthesis pathway for the generation of the 3,5-dichlorobenzhydryl piperazine scaffold.

Mechanism of Action: T-Type Calcium Channel Blockade

The primary therapeutic value of this derivative lies in its ability to inhibit Cav3.2 channels , which are upregulated in damaged sensory neurons.

  • Target: Low-voltage-activated (LVA) T-type calcium channels (Cav3.1, Cav3.2, Cav3.3).

  • Mode of Inhibition: State-dependent block. The compound preferentially binds to the inactivated state of the channel.

    • Physiological Consequence: In neurons firing at high frequencies (e.g., during a seizure or neuropathic pain flare), channels spend more time in the inactivated state. The drug selectively inhibits these hyperactive neurons while sparing normal low-frequency firing.

Signaling Pathway: Modulation of Nociception

In neuropathic pain states, Cav3.2 channels in the Dorsal Root Ganglion (DRG) lower the threshold for action potential generation.

Mechanism NerveInjury Nerve Injury (Neuropathy) Cav32_Up Upregulation of Cav3.2 Channels NerveInjury->Cav32_Up Ca_Influx Excessive Ca2+ Influx (Low Threshold) Cav32_Up->Ca_Influx Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Pain Chronic Pain Perception Hyperexcitability->Pain Drug [(3,5-Dichlorophenyl) phenylmethyl]piperazine Block State-Dependent Channel Blockade Drug->Block Block->Cav32_Up Inhibits

Figure 2: Mechanism of action in neuropathic pain. The derivative blocks upregulated Cav3.2 channels, dampening hyperexcitability.

Therapeutic Applications
A. Neuropathic Pain

The 3,5-dichloro derivative serves as a potent template for non-opioid analgesics. By targeting Cav3.2, it reduces the "wind-up" phenomenon in the spinal dorsal horn without the addictive liability of mu-opioid receptor agonists.

  • Key Advantage: Efficacy in chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy, where T-type channels are pathologically overexpressed.

B. Epilepsy (Absence Seizures)

T-type channels (specifically Cav3.1) in the thalamus drive the 3Hz spike-and-wave discharges characteristic of absence seizures.

  • Mechanism: The compound dampens the thalamocortical oscillatory loop by raising the threshold for rebound burst firing.

C. Secondary Potential: Antimicrobial Resistance

Benzhydrylpiperazines are known inhibitors of bacterial efflux pumps . The 3,5-dichloro substitution may enhance binding to efflux proteins in S. aureus or E. coli, potentially reversing resistance to tetracyclines or fluoroquinolones.

Experimental Validation: Calcium Flux Assay

To validate the activity of derivatives, a high-throughput FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.

Protocol:

  • Cell Line: HEK293 cells stably expressing human Cav3.2 (or Cav3.1).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Compound Addition: Add the test compound (0.1 nM – 10 µM) and incubate for 20 minutes.

    • Critical Step: To assess state-dependence, maintain one plate at a holding potential of -100 mV (resting) and another at -60 mV (partially inactivated) if using patch-clamp validation; for FLIPR, use a depolarization protocol.

  • Stimulation: Depolarize cells using high extracellular

    
     (e.g., 30 mM KCl) or electrical field stimulation.
    
  • Readout: Measure the reduction in fluorescence intensity (

    
    ) relative to vehicle control.
    
  • Data Analysis: Plot dose-response curves to determine

    
    . A shift in 
    
    
    
    between resting and inactivated states confirms the mechanism.

Data Presentation Table:

ParameterValue (Target)Rationale
IC50 (Cav3.2) < 1 µMPotency required for clinical efficacy.
Selectivity (vs. Cav1.2) > 50-foldAvoids cardiovascular side effects (L-type block).
LogP 3.5 – 4.5Ensures CNS penetration.
State Dependence > 10-fold shiftConfirms preferential binding to inactivated channels.
References
  • Zalicus Pharmaceuticals. (2009).[1] Method for increasing the bioavailability of benzhydryl piperazine containing compounds.[1][2][3][4] US Patent Application US20090312346A1.[2] Link

  • Snutch, T. P., et al. (2013). Targeting voltage-gated calcium channels for pain treatment.[4] Expert Opinion on Therapeutic Targets, 17(6), 689-702. Link

  • Pajouhesh, H., et al. (2010).[4] Structure-Activity Relationships of Diphenylmethyl Piperazine Derivatives as T-Type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Chem-Impex. (2024). [(3,5-Dichlorophenyl)Phenylmethyl]Piperazine Product Data.Link

  • Neuromed Pharmaceuticals. (2007).[2] Benzhydryl derivatives and their use as calcium channel blockers.[5][3][4] WO2007133481A3.[2] Link

Sources

literature review on [(3,5-Dichlorophenyl)phenylmethyl]piperazine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of [(3,5-Dichlorophenyl)phenylmethyl]piperazine and its Derivatives

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents and its synthetic versatility.[1][2][3] This guide focuses on the specific, yet under-explored, compound [(3,5-Dichlorophenyl)phenylmethyl]piperazine (CAS: 885950-04-9). While primarily documented as a chemical intermediate for pharmaceutical development in neuropharmacology and oncology, its structural features—a benzhydryl (diphenylmethyl) group and a dichlorinated phenyl ring—suggest a rich potential for significant biological activity.[4][5] This document synthesizes the available literature on structurally related piperazine derivatives to build a comprehensive profile of its probable biological activities, potential mechanisms of action, and robust methodologies for its future evaluation. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in neuroscience, infectious diseases, and beyond.

The Piperazine Scaffold: A Foundation for Drug Discovery

The six-membered diazacyclohexane ring known as piperazine is a recurring motif in numerous FDA-approved drugs.[6] Its two nitrogen atoms provide ideal handles for synthetic modification, allowing medicinal chemists to precisely tune physicochemical properties such as basicity, lipophilicity, and solubility.[1][3] This "tunability" is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and for establishing high-affinity interactions with a diverse range of biological targets.[3][7] Consequently, piperazine derivatives have found applications as antipsychotics, antidepressants, anti-cancer agents, antihistamines, and anti-infectives.[2][7][8]

The subject of this guide, [(3,5-Dichlorophenyl)phenylmethyl]piperazine, combines this privileged scaffold with two key pharmacophores: a diphenylmethyl (benzhydryl) group, common in CNS-active compounds, and a 3,5-dichlorophenyl moiety, which can significantly influence binding affinity and metabolic stability.[4]

Synthesis and Chemical Properties

The synthesis of N-substituted piperazines is well-established in the chemical literature. Typically, these routes involve the condensation of a substituted aniline with a bis(2-haloethyl)amine or the alkylation of a pre-formed piperazine ring.[9] For a compound like [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a likely synthetic strategy would involve the reaction of piperazine with (3,5-dichlorophenyl)(phenyl)methyl halide. The synthesis of the precursor, 1-(2,3-dichlorophenyl)piperazine, has been described via the reaction of 2,3-dichloroaniline and diethanolamine derivatives, providing a template for related syntheses.[6][10]

G cluster_synthesis General Synthesis Workflow Aniline Substituted Aniline (e.g., 3,5-Dichloroaniline) Intermediate N-Arylpiperazine Intermediate Aniline->Intermediate Condensation with e.g., bis(2-chloroethyl)amine Piperazine Piperazine FinalProduct Final Product: [(3,5-Dichlorophenyl)phenylmethyl]piperazine Piperazine->FinalProduct N-Alkylation BenzhydrylHalide Substituted Benzhydryl Halide (e.g., (Phenyl)(3,5-Dichlorophenyl)methyl chloride) BenzhydrylHalide->FinalProduct

Caption: A generalized synthetic workflow for N-aryl benzhydrylpiperazines.

Review of Potential Biological Activities

While direct biological data for [(3,5-Dichlorophenyl)phenylmethyl]piperazine is scarce, a review of structurally analogous compounds provides a strong foundation for predicting its therapeutic potential.

Anticonvulsant Activity

A significant body of research highlights the anticonvulsant properties of piperazine derivatives.[11] These compounds have been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests.[12] The presence of aromatic rings, such as the phenyl and dichlorophenyl groups in the target molecule, is a common feature in many active anticonvulsants. For instance, various 1,4-substituted piperazine derivatives have demonstrated potent anti-MES activity, with protective indices in some cases higher than the established drug, valproate.[11][12] Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that compounds with a 3-trifluoromethyl or 3-chloro anilide moiety showed significant protection in the MES test.[13] This suggests that halogen substitution on the phenyl ring, a key feature of our target compound, is favorable for this activity.

Compound ClassTest ModelResultReference
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazineMES (mice)High Protective Index (PI)[11][12]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES (mice)Effective at 100 mg/kg[13]
1-(4-Benzhydryl piperazin-1-yl)-3-(mono-substituted) propan-1-oneMES & scMetGood activity, low neurotoxicity[14]
1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acidKainate-induced seizuresPotent antagonist activity[15]
Neuroprotective Effects

Piperazine derivatives are actively being investigated as neuroprotective agents for treating stroke and neurodegenerative disorders like Alzheimer's disease.[16][17] The mechanism often involves mitigating excitotoxicity, reducing amyloid and tau pathology, or inhibiting apoptosis.[18][19]

  • Alzheimer's Disease: Novel N,N'-disubstituted piperazines have been designed as multi-target agents that can reduce both amyloid-β (Aβ) peptide release and Tau protein phosphorylation.[19] One promising hybrid molecule was shown to reduce both amyloid and Tau pathology while improving memory in a preclinical model.[19] Other piperazine compounds have demonstrated the ability to inhibit the aggregation of Aβ42 and the Tau-derived peptide AcPHF6, and even disaggregate pre-formed aggregates.[20]

  • Stroke and Excitotoxicity: In models of ischemic stroke, piperazine derivatives have shown promise.[16] For example, Fenazinel, a dicarbonylalkyl piperazine derivative, entered clinical trials as a neuroprotective agent.[16][17] The neuroprotective activity of these compounds is often assessed by their ability to protect neurons, such as the SH-SY5Y cell line, from glutamate-induced toxicity.[16]

Antimicrobial and Antiparasitic Activity

The parent piperazine molecule is a well-known anthelmintic drug used to treat parasitic worm infections.[21] Its mechanism of action involves causing flaccid paralysis in the parasite by acting as an agonist at inhibitory gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of muscle cells and subsequent expulsion of the organism.[21][22][23]

This activity at GABA receptors is noteworthy, as GABA is the primary inhibitory neurotransmitter in the vertebrate central nervous system, linking the antiparasitic action to potential CNS effects like anticonvulsant activity.

Beyond this, the piperazine scaffold has been incorporated into a vast number of compounds with broad-spectrum antimicrobial activity.[7][24] Derivatives have shown potent effects against:

  • Bacteria: Including both Gram-positive and Gram-negative strains.[24][25]

  • Fungi: With activity against pathogenic fungi like Candida albicans and Aspergillus species.[7][25]

  • Mycobacteria: Several N-arylpiperazine conjugates have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[25][26] The lipophilicity conferred by moieties like dichlorophenyl groups can be crucial for antimycobacterial efficacy.[26]

Postulated Mechanisms of Action

Based on the activities of related compounds, [(3,5-Dichlorophenyl)phenylmethyl]piperazine could exert its biological effects through several mechanisms. Its benzhydryl and dichlorophenyl structure makes it a prime candidate for CNS activity.

A plausible primary mechanism is the modulation of GABAergic neurotransmission . The known GABA receptor agonism of piperazine in invertebrates is a strong precedent.[22][23] In vertebrates, positive allosteric modulation of GABA-A receptors is a common mechanism for anticonvulsant and anxiolytic drugs. The compound could potentially bind to a site on the GABA-A receptor complex, enhancing the inhibitory effect of GABA and reducing neuronal hyperexcitability.

G cluster_pathway Postulated GABAergic Mechanism Molecule [(3,5-Dichlorophenyl)phenylmethyl] piperazine GABA_R GABA-A Receptor Molecule->GABA_R Binds to Allosteric Site Chloride Cl- Influx GABA_R->Chloride Opens Channel Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization GABA GABA GABA->GABA_R Binds Chloride->Neuron Effect Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Effect

Caption: Postulated mechanism via positive modulation of the GABA-A receptor.

Key Experimental Protocols for Evaluation

To validate the therapeutic potential of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a structured, multi-tiered screening approach is required.

Workflow for Preclinical Evaluation

G cluster_workflow Screening Workflow Synthesis Synthesis & Purification InVitro In Vitro Neuroprotection (MTT Assay) Synthesis->InVitro InVivo_AC Anticonvulsant Screen (MES Test) InVitro->InVivo_AC If Active InVivo_Tox Neurotoxicity Screen (Rotarod Test) InVivo_AC->InVivo_Tox If Active Lead_Opt Lead Optimization InVivo_Tox->Lead_Opt Favorable Profile

Caption: A streamlined workflow for initial biological evaluation.

Protocol: Maximal Electroshock (MES) Test

This protocol is a gold standard for identifying agents effective against generalized tonic-clonic seizures.[11][12]

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard conditions with ad libitum access to food and water.

  • Compound Administration: The test compound, [(3,5-Dichlorophenyl)phenylmethyl]piperazine, is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group is also included.

  • Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension. The percentage of animals protected at each dose is calculated.

Protocol: Rotarod Neurotoxicity Assay

This test assesses for potential motor impairment, a common side effect of CNS-active drugs.[11][12]

  • Animal Training: Mice are pre-trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes). Only animals that meet the training criteria are used.

  • Compound Administration: The protocol follows the same dosing and administration route as the MES test.

  • Testing: At the same time points as the MES test, mice are placed on the rotarod.

  • Observation: The animals are monitored for their ability to remain on the rod for the duration of the test period (e.g., 1 minute).

  • Endpoint: Neurotoxicity is defined as the inability of the animal to maintain its balance on the rod for the full duration. The percentage of toxic animals at each dose is recorded.

Protocol: MTT Assay for Neuroprotection

This in vitro assay measures cell viability and is commonly used to screen for neuroprotective effects against a toxic insult.[16]

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach ~80% confluency.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Induction of Toxicity: A neurotoxic agent, such as glutamate (e.g., 10 mM), is added to the wells (excluding the negative control wells) to induce cell death.

  • Incubation: The plates are incubated for 24 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO). The absorbance is read on a microplate reader at ~570 nm.

  • Endpoint: Cell viability is calculated as a percentage relative to the untreated control. A successful neuroprotective agent will show a significant increase in viability in the presence of glutamate compared to glutamate alone.

Conclusion and Future Directions

[(3,5-Dichlorophenyl)phenylmethyl]piperazine stands as a promising, yet uncharacterized, chemical entity. Its structure, combining the privileged piperazine scaffold with classic CNS-active pharmacophores, strongly suggests a high potential for biological activity, particularly in the realms of epilepsy and neuroprotection. The extensive literature on related benzhydryl and dichlorophenyl piperazine derivatives provides a clear roadmap for its investigation.

Future research should prioritize the synthesis and purification of this compound, followed by a systematic evaluation using the protocols outlined in this guide. Initial screening should focus on its anticonvulsant and neuroprotective properties, coupled with early neurotoxicity assessment. Positive results would warrant further investigation into its precise mechanism of action, including binding assays for GABA and other CNS receptors, and subsequent lead optimization to improve potency and drug-like properties. The exploration of this compound and its analogs could uncover a new class of valuable therapeutics for challenging neurological disorders.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed. (n.d.). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (n.d.). SID.ir. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. (2019, September 15). PubMed. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives - Who we serve. (2023, September 12). Thieme Connect. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed. (2004, November 15). PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15). PubMed. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (2024, November 6). PubMed. [Link]

  • (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives - ResearchGate. (2023, September 12). ResearchGate. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). MDPI. [Link]

  • Piperazine: Its role in the discovery of pesticides. (n.d.). ScienceDirect. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2021, December 29). MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16). ResearchGate. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015, January 15). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Global Research Online. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dichlorophenyl-Substituted Piperazines

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of bioactive molecules.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The compound of interest, [(3,5-Dichlorophenyl)phenylmethyl]piperazine, is a valuable building block in pharmaceutical research and development. The dichlorophenyl group can enhance biological activity and metabolic stability, making this scaffold particularly attractive for the synthesis of novel therapeutic agents, especially in the realms of neuropharmacology and oncology.[2][3]

These application notes provide a comprehensive, step-by-step protocol for the synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine. The described methodology is designed to be robust and reproducible for researchers in drug discovery and chemical synthesis. The protocol is divided into two primary stages: the preparation of the key electrophilic intermediate, (3,5-Dichlorophenyl)(phenyl)methyl chloride, and the subsequent N-alkylation of piperazine.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the preparation of the benzhydryl chloride intermediate. This is accomplished by the reduction of a suitable benzophenone precursor to the corresponding benzhydrol, followed by chlorination. The second step is a classical nucleophilic substitution reaction where the synthesized benzhydryl chloride is reacted with piperazine to yield the final product.

PART 1: Synthesis of the Intermediate: (3,5-Dichlorophenyl)(phenyl)methyl chloride

This stage is broken down into two sub-steps: the reduction of 3,5-dichlorobenzophenone to (3,5-Dichlorophenyl)(phenyl)methanol, and its subsequent conversion to the chloride.

Step 1a: Reduction of 3,5-Dichlorobenzophenone

Scientific Rationale: The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for ketones in the presence of other functional groups, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride. Methanol is used as the solvent as it is protic and effectively dissolves both the substrate and the reducing agent.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichlorobenzophenone (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (3,5-Dichlorophenyl)(phenyl)methanol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 1b: Chlorination of (3,5-Dichlorophenyl)(phenyl)methanol

Scientific Rationale: The conversion of the benzhydrol to the corresponding chloride is crucial for the subsequent N-alkylation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the alcohol to form the alkyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the work-up procedure.[4] The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane to avoid side reactions.

Protocol:

  • In a fume hood, dissolve the (3,5-Dichlorophenyl)(phenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if the conversion is slow.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.[5]

  • The resulting crude (3,5-Dichlorophenyl)(phenyl)methyl chloride is typically used in the next step without further purification.

PART 2: N-Alkylation of Piperazine

Scientific Rationale: This step involves a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic carbon of the benzhydryl chloride. To favor the formation of the mono-alkylated product and minimize the formation of the N,N'-dialkylated byproduct, a large excess of piperazine is used.[6] Anhydrous potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Protocol:

  • To a round-bottom flask, add piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Stir the suspension at room temperature.

  • Prepare a solution of the crude (3,5-Dichlorophenyl)(phenyl)methyl chloride (1.0 eq) in a small amount of anhydrous DMF.

  • Add the solution of the chloride dropwise to the stirred piperazine suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting chloride.

  • After cooling to room temperature, pour the reaction mixture into a large volume of ice water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash thoroughly with water to remove excess piperazine and DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude [(3,5-Dichlorophenyl)phenylmethyl]piperazine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data Summary

Compound Step Molecular Weight ( g/mol ) Molar Equiv. Notes
3,5-Dichlorobenzophenone1a251.101.0Starting Material
Sodium Borohydride1a37.831.5Reducing Agent
(3,5-Dichlorophenyl)(phenyl)methanol1b253.121.0Intermediate
Thionyl Chloride1b118.971.2Chlorinating Agent
(3,5-Dichlorophenyl)(phenyl)methyl chloride2271.561.0Electrophile
Piperazine286.145.0Nucleophile/Base
Potassium Carbonate2138.212.0Base
[(3,5-Dichlorophenyl)phenylmethyl]piperazine-321.24-Final Product

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification A 3,5-Dichlorobenzophenone B (3,5-Dichlorophenyl)(phenyl)methanol A->B  Reduction (NaBH4) C (3,5-Dichlorophenyl)(phenyl)methyl chloride B->C  Chlorination (SOCl2) E [(3,5-Dichlorophenyl)phenylmethyl]piperazine C->E  Nucleophilic Substitution (K2CO3, DMF) D Piperazine D->E F Column Chromatography / Recrystallization E->F

Sources

Determining the Solubility of [(3,5-Dichlorophenyl)phenylmethyl]piperazine in DMSO and Ethanol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility Data in Early-Phase Drug Discovery

In the landscape of contemporary drug discovery and development, the physicochemical properties of a novel chemical entity (NCE) are foundational to its potential success as a therapeutic agent. Among these properties, solubility is a critical determinant of a compound's suitability for in vitro and in vivo evaluation.[1][2] Poor solubility can precipitate a cascade of challenges, including inconsistent results in biological assays, underestimation of toxicity, and diminished bioavailability, all of which can lead to the premature termination of a promising candidate.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the research compound [(3,5-Dichlorophenyl)phenylmethyl]piperazine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

[(3,5-Dichlorophenyl)phenylmethyl]piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules for neuropharmacology and oncology research.[3] Given its structural characteristics, a precise understanding of its solubility in both a polar aprotic solvent like DMSO and a polar protic solvent like ethanol is essential for its effective use in various experimental settings. DMSO is a powerful solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a standard for preparing high-concentration stock solutions for high-throughput screening.[2][4] Ethanol, while also a versatile solvent, presents different chemical properties that can influence solubility and is often considered in formulations for in vivo studies.[5]

This document outlines detailed, step-by-step protocols for accurately determining the solubility of [(3,5-Dichlorophenyl)phenylmethyl]piperazine. It emphasizes the causality behind experimental choices and provides a framework for generating reliable and reproducible data.

Compound Characteristics

A thorough understanding of the subject compound's properties is crucial for designing a robust solubility study.

PropertyValueSource
Chemical Name 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazineSigma-Aldrich[6]
Molecular Formula C₁₇H₁₈Cl₂N₂Sigma-Aldrich[6]
Molecular Weight 321.24 g/mol Sigma-Aldrich[6]
Appearance SolidSigma-Aldrich[6]

The structure of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, with its dichlorinated phenyl ring, a second phenyl group, and a piperazine moiety, suggests a molecule with both lipophilic and hydrophilic regions. The piperazine ring can act as a proton acceptor, potentially influencing its solubility in protic solvents. The bulky, nonpolar aromatic groups are expected to contribute to its solubility in organic solvents.

Experimental Protocols for Solubility Determination

The following protocols are designed to establish the equilibrium solubility of [(3,5-Dichlorophenyl)phenylmethyl]piperazine. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[1]

I. Materials and Equipment
  • [(3,5-Dichlorophenyl)phenylmethyl]piperazine (solid form)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or orbital shaker

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC-grade solvents for analysis (e.g., acetonitrile, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

II. Protocol for Equilibrium Solubility Determination

This protocol is designed to determine the maximum concentration of the compound that can be dissolved in each solvent at a specific temperature, typically ambient room temperature (e.g., 25°C).

Step 1: Preparation of Supersaturated Solutions The initial step involves creating a solution where the compound is present in excess of its solubility limit to ensure that equilibrium is reached from a state of saturation.

  • Accurately weigh approximately 5-10 mg of [(3,5-Dichlorophenyl)phenylmethyl]piperazine into separate, labeled glass vials for each solvent (DMSO and ethanol).

  • To each vial, add a pre-determined volume of the respective solvent (e.g., 1 mL). This initial concentration should be high enough to ensure undissolved solid remains.

  • Securely cap the vials.

Step 2: Equilibration This is a critical step to ensure that the solvent is fully saturated with the compound.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a minimum of 24 hours to allow the system to reach equilibrium.[4] Inadequate equilibration time is a common source of error in solubility measurements.

Step 3: Separation of Undissolved Solid It is imperative to separate the saturated solution from the excess solid without altering the equilibrium.

  • After the equilibration period, visually confirm the presence of undissolved solid at the bottom of each vial.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.[4]

Step 4: Sample Collection and Preparation for Analysis Care must be taken to avoid disturbing the solid pellet during this step.

  • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

  • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any remaining microscopic particulate matter.

  • Accurately dilute the filtered supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

Step 5: Quantitative Analysis by HPLC HPLC is a precise method for determining the concentration of the dissolved compound.

  • Prepare a series of calibration standards of [(3,5-Dichlorophenyl)phenylmethyl]piperazine of known concentrations.

  • Analyze the calibration standards and the diluted samples by HPLC.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the compound in the diluted samples using the calibration curve.

  • Calculate the original solubility in DMSO and ethanol by applying the dilution factor.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be presented in a clear and concise manner.

Table 1: Solubility of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Insert Experimental Value][Insert Calculated Value]
Ethanol25[Insert Experimental Value][Insert Calculated Value]

Interpretation of Results:

The solubility values will provide a quantitative measure of the compound's affinity for each solvent. A higher solubility in DMSO is generally expected due to its strong solvating power.[4] The solubility in ethanol will provide valuable information for potential formulation in less aggressive solvent systems.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Separation cluster_sample Step 4: Sampling cluster_analyze Step 5: Analysis weigh Weigh Compound add_solvent Add DMSO or Ethanol weigh->add_solvent shake Shake for 24h at 25°C add_solvent->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter dilute Dilute for Analysis filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Causality and Scientific Rationale

The choice of DMSO and ethanol as solvents is deliberate. DMSO's aprotic nature and high polarity make it an excellent solvent for a wide range of compounds, which is why it is ubiquitous in early-stage in vitro screening.[2][4] However, high concentrations of DMSO can be toxic to cells, necessitating the determination of its maximum solubility to prepare concentrated stock solutions that can be diluted to non-toxic levels in assays.

Ethanol, a protic solvent, offers a different solvation environment. Its ability to act as both a hydrogen bond donor and acceptor can influence its interaction with the piperazine nitrogen atoms of the compound. Solubility data in ethanol is often a precursor to formulation development for in vivo studies, where ethanol can be a component of the delivery vehicle.[5]

The 24-hour equilibration period is based on the principle that reaching a true thermodynamic equilibrium for dissolution can be a slow process, and shorter incubation times may lead to an underestimation of the actual solubility.[4] Centrifugation followed by filtration ensures the complete removal of any undissolved microcrystals that could otherwise lead to an overestimation of solubility.

Illustrative Diagram of Molecular Interactions

G cluster_compound [(3,5-Dichlorophenyl)phenylmethyl]piperazine cluster_solvents Solvents compound C₁₇H₁₈Cl₂N₂ lipophilic Dichlorophenyl & Phenyl Groups (Lipophilic) compound->lipophilic contributes to hydrophilic Piperazine Moiety (Hydrophilic/H-bond acceptor) compound->hydrophilic contributes to dmso DMSO (Polar Aprotic) lipophilic->dmso Favorable Interaction (van der Waals) ethanol Ethanol (Polar Protic) lipophilic->ethanol Less Favorable Interaction hydrophilic->dmso Favorable Interaction (Dipole-Dipole) hydrophilic->ethanol Favorable Interaction (Hydrogen Bonding)

Caption: Predicted Molecular Interactions Influencing Solubility.

Conclusion

The protocols and rationale presented in this application note provide a robust framework for the accurate determination of the solubility of [(3,5-Dichlorophenyl)phenylmethyl]piperazine in DMSO and ethanol. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for the informed progression of this compound through the drug discovery pipeline. Accurate solubility data is not merely a checkbox in a compound's profile; it is a critical piece of information that underpins the validity of subsequent biological and pharmacological evaluations.

References

  • Gautam Singhvi, Sachin Sonavane, Atul Gupta, Gautham Gampa, & Manish Goyal. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • O. Twarog, et al. (2019). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

Sources

Rapid and Efficient Synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine via Microwave-Assisted N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note presents a detailed protocol for the synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a valuable building block in pharmaceutical and neurochemical research.[1] Traditional synthesis methods for N-benzhydryl piperazines often involve long reaction times and require significant purification efforts. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this protocol achieves a dramatic reduction in reaction time from hours to minutes, while simultaneously improving reaction efficiency and product yield.[2][3] We describe a robust, reproducible, and scalable method that aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[4][5] The guide provides a step-by-step methodology, from reactant preparation to final product purification and characterization, including a comprehensive discussion of the scientific rationale behind key procedural choices and a troubleshooting guide for common challenges.

Introduction: The Case for Microwave Synthesis

[(3,5-Dichlorophenyl)phenylmethyl]piperazine and its analogs are key intermediates in the development of therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1] The core synthetic challenge lies in the efficient N-alkylation of the piperazine ring. Conventional thermal heating methods are often slow and can lead to the formation of byproducts, complicating purification.[2]

Microwave-assisted organic synthesis (MAOS) offers a powerful alternative. Unlike conventional heating which relies on slow conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[5][6] This process, known as dielectric heating, results in rapid, uniform, and highly efficient temperature elevation, often allowing reactions to be completed in minutes instead of hours.[4][7] The key benefits of employing this technology for the synthesis of our target compound include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times increase throughput.[5]

  • Higher Yields and Purity: Rapid heating can minimize the formation of thermal degradation byproducts, leading to cleaner reaction profiles and simplifying purification.[3]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[3][7]

  • Reproducibility: Modern microwave synthesizers offer precise control over temperature and pressure, ensuring high reproducibility.[3][8]

This protocol has been designed for use by researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable and efficient pathway to [(3,5-Dichlorophenyl)phenylmethyl]piperazine.

Reaction Scheme and Mechanism

The synthesis proceeds via a standard nucleophilic substitution (SN2) reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of (3,5-dichlorophenyl)(phenyl)methyl chloride. An excess of piperazine or the addition of a non-nucleophilic base is used to neutralize the hydrochloric acid formed during the reaction.

Scheme 1: Synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barrier through rapid, volumetric heating.[7]

Experimental Protocol

3.1. Materials and Equipment

Reagents & Solvents Grade Supplier
PiperazineAnhydrous, 99%Sigma-Aldrich
(3,5-dichlorophenyl)(phenyl)methyl chloride97%Chem-Impex
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Acetonitrile (MeCN)HPLC GradeVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeVWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Dedicated single-mode microwave synthesizer designed for organic chemistry (e.g., CEM Discover, Biotage Initiator). Warning: Do not use a domestic kitchen microwave oven.[6][9]

  • 10 mL or 35 mL microwave process vials with snap-on caps and septa.[8]

  • Magnetic stir bar.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Column chromatography setup.

  • Analytical balance.

3.2. Step-by-Step Synthesis Procedure

Safety First: This procedure involves high temperatures and pressures. It must be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Familiarize yourself with the operation and safety features of the microwave synthesizer before starting.[9]

  • Reactant Preparation:

    • To a 10 mL microwave process vial containing a magnetic stir bar, add piperazine (5.0 mmol, 430 mg).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).

    • Add 4 mL of acetonitrile (MeCN).

    • Finally, add (3,5-dichlorophenyl)(phenyl)methyl chloride (1.0 mmol, 285 mg). Note: Adding the electrophile last minimizes potential side reactions.

  • Microwave Irradiation:

    • Securely seal the vial with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 130 °C (Use the instrument's pre-stirring and "max power" settings for rapid heating).

      • Hold Time: 15 minutes.

      • Power: 200 W (variable, will adjust to maintain temperature).

      • Stirring: High.

    • Run the reaction. The instrument will monitor temperature and pressure throughout the process.

  • Post-Reaction Cooling and Work-up:

    • Crucial Safety Step: After the irradiation is complete, allow the vial to cool to below 50 °C before removing it from the microwave cavity.[8] This can be facilitated by the instrument's compressed air cooling system.

    • Once cooled, carefully open the vial in the fume hood.

    • Filter the reaction mixture to remove the potassium carbonate and any piperazine hydrochloride salt. Wash the solids with a small amount of acetonitrile.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the mixture with 30 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

3.3. Purification Protocol

The high polarity and basicity of piperazine derivatives can present challenges during purification.[10] Column chromatography is the recommended method for obtaining a highly pure product.

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[11]

    • Pack a column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column using a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH in EtOAc).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield [(3,5-Dichlorophenyl)phenylmethyl]piperazine as a purified solid or viscous oil.

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of microwave heating.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Piperazine, K₂CO₃, & MeCN to Vial B 2. Add (3,5-dichlorophenyl) (phenyl)methyl chloride A->B C 3. Seal Vial & Place in Microwave Synthesizer B->C D 4. Irradiate: 130 °C, 15 min C->D E 5. Cool Vial to < 50 °C D->E F 6. Filter Solids E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, HPLC) I->J

Caption: Experimental workflow for microwave-assisted synthesis.

G cluster_matter Reaction Mixture cluster_mechanism Heating Mechanism MW Microwave Radiation (0.3-300 GHz) Polar Polar Molecules (e.g., MeCN, Reactants) MW->Polar Ions Ions (e.g., Salts) MW->Ions Rotation Dipolar Polarization (Molecular Rotation) Polar->Rotation Conduction Ionic Conduction (Ion Migration) Ions->Conduction Heat Rapid, Uniform, Volumetric Heating Rotation->Heat Conduction->Heat

Caption: The principle of dielectric heating in MAOS.

Results and Discussion

5.1. Rationale for Parameter Selection

  • Solvent: Acetonitrile (MeCN) was chosen as it is a polar solvent with a high dielectric constant, allowing it to absorb microwave energy efficiently.[5] Its boiling point (82 °C) allows for significant superheating under sealed-vessel conditions, accelerating the reaction rate.

  • Base: Anhydrous potassium carbonate is an inexpensive and effective inorganic base for scavenging the HCl byproduct. Its use prevents the protonation and deactivation of the piperazine nucleophile.

  • Temperature and Time: A temperature of 130 °C is significantly above the solvent's boiling point, creating high-pressure conditions that facilitate a rapid reaction. A 15-minute hold time is typically sufficient for this type of transformation under microwave irradiation, a stark contrast to the several hours often required with conventional heating.[4]

5.2. Comparative Performance

The following table presents typical, expected results comparing this microwave protocol to a conventional reflux method.

ParameterMicrowave-Assisted Method Conventional Method (Reflux)
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature 130 °C (sealed vessel)~82 °C (reflux)
Reaction Time 15 minutes 12-18 hours
Typical Yield 85-95% 60-75%
Crude Purity High (fewer byproducts)Moderate (more byproducts)
Energy Usage LowHigh

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive reagents (moisture in piperazine or K₂CO₃).- Insufficient temperature or time.- Incorrect stoichiometry.- Use fresh, anhydrous reagents.- Increase reaction temperature to 140-150 °C or time to 20-30 min.- Verify masses and molar equivalents of all reactants.
Incomplete Reaction - Reaction has not reached completion.- Increase the reaction hold time in 5-minute increments.- Increase the temperature by 10 °C.
Formation of Impurities - Temperature is too high, causing degradation.- Bis-alkylation of piperazine (if piperazine is the limiting reagent).- Lower the reaction temperature by 10-20 °C.- Ensure at least a 2:1 molar ratio of piperazine to the alkyl halide if not using an external base.
Difficult Purification - High polarity of the product causes streaking on silica gel.- Residual piperazine in crude product.- Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing.- Ensure the aqueous wash steps are performed thoroughly to remove excess piperazine.

Conclusion

The microwave-assisted synthesis protocol detailed herein provides a rapid, efficient, and high-yielding route to [(3,5-Dichlorophenyl)phenylmethyl]piperazine. By significantly reducing reaction times and improving the reaction profile, this method serves as an excellent alternative to traditional synthetic approaches. It is well-suited for applications in medicinal chemistry and drug discovery where rapid library synthesis and process optimization are critical. The adoption of MAOS technology aligns with the goals of green chemistry, offering a more sustainable and efficient approach to modern organic synthesis.[2][4]

References

  • Palmieri, A., & Sturchio, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]

  • Singh, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]

  • Mishra, M., & Chanu, M. B. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics. [Link]

  • Shirsath, V. B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Mullins, O. (1959). Purification of piperazine. U.S. Patent No. US2919275A.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A.
  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Reactions. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • Czibula, L., et al. (2010). Process for the preparation of piperazine derivatives. WIPO Patent No. WO2010070371A1.
  • Nath, S., et al. (2014). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jadhav, S. D., et al. (2020). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]

  • Chem-Impex. (n.d.). [(3,5-Dichlorophenyl)Phenylmethyl]Piperazine. [Link]

Sources

Troubleshooting & Optimization

improving yield of [(3,5-Dichlorophenyl)phenylmethyl]piperazine reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization for [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Case ID: #SYN-35DCP-PIP Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-[(3,5-Dichlorophenyl)phenylmethyl]piperazine (a bulky benzhydryl piperazine derivative) presents a classic challenge in nucleophilic substitution: controlling mono-alkylation versus bis-alkylation .

The standard reaction involves the alkylation of piperazine with (3,5-dichlorophenyl)(phenyl)methyl chloride (the benzhydryl electrophile). The primary yield-killing mechanism is the formation of the symmetric byproduct,


-bis[(3,5-dichlorophenyl)phenylmethyl]piperazine, driven by the continued nucleophilicity of the secondary amine in the product.

This guide provides a self-validating protocol to shift the kinetic balance toward the mono-substituted product, ensuring yields >80% with high purity.

Module 1: The "Golden Path" Protocol

Use this optimized workflow to establish a baseline high-yield reaction.

The Reaction Scheme

The most robust route utilizes Nucleophilic Substitution (


 mixed mechanism) .
  • Electrophile: (3,5-Dichlorophenyl)(phenyl)methyl chloride (generated in situ or freshly isolated).

  • Nucleophile: Piperazine (Anhydrous).

  • Base/Scavenger: Excess Piperazine or

    
    .
    
  • Solvent: Acetonitrile (ACN) or Toluene.

Optimized Experimental Procedure

Note: This protocol relies on "Statistically Enforced Mono-Alkylation" via stoichiometry.

Step 1: Electrophile Preparation (Critical for Yield) Benzhydryl chlorides are moisture-sensitive (hydrolyzing to the alcohol).

  • Action: React (3,5-dichlorophenyl)(phenyl)methanol with Thionyl Chloride (

    
    ) in DCM or Toluene.
    
  • Checkpoint: Evaporate

    
     completely. Use the crude chloride immediately. Do not column purify the chloride on silica (it degrades).
    

Step 2: The Alkylation (The Yield Step)

  • Reagents:

    • 1.0 eq (3,5-Dichlorophenyl)(phenyl)methyl chloride

    • 5.0 eq Piperazine (Anhydrous) Crucial Parameter

    • 0.1 eq KI (Potassium Iodide) - Catalyst

    • Solvent: Acetonitrile (0.5 M concentration relative to chloride)

  • Procedure:

    • Dissolve 5.0 eq of piperazine in refluxing ACN.

    • Add the chloride (dissolved in minimal ACN) dropwise over 1 hour to the refluxing amine solution.

    • Reflux for 3–5 hours. Monitor by TLC/HPLC.

  • Why this works: The high concentration of unreacted piperazine ensures that the electrophile statistically encounters free piperazine rather than the mono-alkylated product.

Step 3: Purification (The "Self-Cleaning" Workup)

  • Cool the mixture to room temperature.

  • Filter off the precipitated Piperazine

    
    HCl salts.[1]
    
  • Evaporate the solvent.[2][3]

  • Partition residue between Ethyl Acetate and Water .

  • Wash: Perform 3x water washes.

    • Result: The excess piperazine (4 eq) is highly water-soluble and is removed quantitatively. The lipophilic benzhydryl product remains in the organic layer.

  • Dry & Concentrate: Yields crude product (often >90% purity).

Module 2: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: I am getting a large amount of white solid byproduct that is insoluble in water. What is it? Diagnosis: This is likely the Bis-alkylated impurity (


-di-benzhydryl).
Root Cause:  Stoichiometry error. You likely used a 1:1 or 1:1.5 ratio of piperazine to chloride. Once the mono-product forms, it competes for the remaining chloride.
Correction:  Increase Piperazine loading to 4–5 equivalents . If reagent cost is a major constraint, switch to N-Boc-piperazine  (1.0 eq), react, and then deprotect with TFA (though this adds two steps).

Q2: My reaction is stuck at 60% conversion after 24 hours. Diagnosis: Steric hindrance. The 3,5-dichloro substitution and the phenyl ring create a bulky electrophile. Root Cause: Low reaction temperature or poor leaving group. Correction:

  • Finkelstein Catalysis: Add 10 mol% NaI or KI . This converts the chloride to a more reactive iodide in situ.

  • Solvent Switch: Move from ACN (bp 82°C) to Toluene (bp 110°C) or Xylene to overcome the activation energy barrier.

Q3: The product is oiling out or trapping impurities. Diagnosis: Incomplete removal of piperazine salts. Correction: During workup, ensure the aqueous layer pH is >10 (use dilute NaOH). This keeps the excess piperazine free (water-soluble) but ensures your product (also an amine) is fully deprotonated and in the organic layer. If an emulsion forms, use Brine.

Module 3: Visualizing the Logic

Diagram 1: Reaction Pathway & Competition

This diagram illustrates why excess equivalents are necessary to prevent the "Death Spiral" of bis-alkylation.

ReactionLogic cluster_0 Kinetic Control Zone Reactants Reagents: Benzhydryl Chloride + Piperazine Intermediate Transition State (Sterically Crowded) Reactants->Intermediate Heat/Solvent MonoProduct Target Product: Mono-Alkylated (Nucleophilic) Intermediate->MonoProduct Major Path (if Pip > 4eq) BisProduct Side Product: Bis-Alkylated (Dead End) MonoProduct->BisProduct Undesired Path (if Pip < 2eq)

Caption: Kinetic competition between Mono- and Bis-alkylation. High Piperazine concentration blocks the red dashed pathway.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve low yield issues.

Troubleshooting Start Issue: Low Yield CheckByproduct Analyze Impurity Profile (TLC/LCMS) Start->CheckByproduct BisAlk Major Impurity: Bis-Alkylated (High MW) CheckByproduct->BisAlk NoRxn Major Impurity: Unreacted Chloride CheckByproduct->NoRxn LossWorkup No Impurity, Just Low Mass CheckByproduct->LossWorkup Sol1 SOLUTION: Increase Piperazine to 5 eq. Switch to Dropwise Addition. BisAlk->Sol1 Sol2 SOLUTION: Add 0.1 eq KI (Catalyst). Increase Temp (Toluene Reflux). NoRxn->Sol2 Sol3 SOLUTION: Check Aqueous pH > 10. Re-extract aqueous layer with DCM. LossWorkup->Sol3

Caption: Diagnostic workflow for identifying the root cause of yield loss.

Module 4: Data & Solvent Selection

Table 1: Solvent & Base Effects on Yield Data aggregated from benzhydryl piperazine synthesis benchmarks.

SolventTemperatureBase StrategyYield (Mono)Bis-ImpurityNotes
DCM 40°CTEA (1 eq)< 40%LowToo slow; Chloride hydrolyzes over time.
Ethanol 78°C

55-65%MediumSolvolysis of chloride competes (forms ether).
Acetonitrile 82°CExcess Pip85-92% < 5% Recommended. Best balance of rate vs. selectivity.
Toluene 110°C

80-88%MediumGood for very bulky/unreactive chlorides.

References

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem Technical Support. Link

  • ChemicalBook. (2024). 1-(2,3-Dichlorophenyl)-piperazine synthesis and reaction conditions. ChemicalBook Database. Link

  • ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine. ResearchGate Community Forum. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for [(3,5-Dichlorophenyl)phenylmethyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of piperazine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a key intermediate in pharmaceutical development.[1] Here, we address common challenges encountered during synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my synthesis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine via nucleophilic substitution. What is a safe and effective starting temperature?

A1: For the N-alkylation of piperazine with a (3,5-dichlorophenyl)(phenyl)methyl halide, the optimal starting temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. We recommend initiating the reaction at a lower temperature and gradually increasing it only if necessary.[2]

A prudent approach is to start the reaction at room temperature (20-25 °C) or even 0 °C if the electrophile is highly reactive.[3] The reaction's progress should be closely monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If no significant conversion is observed after a few hours, the temperature can be incrementally raised. This conservative strategy helps prevent the formation of impurities that can arise from excessive heat, such as over-alkylation or elimination byproducts.

Q2: My reaction is proceeding very slowly at room temperature. Is it advisable to directly increase the temperature to the solvent's reflux?

A2: While increasing the temperature is a common strategy to accelerate a sluggish reaction, moving directly to reflux without systematic evaluation can be counterproductive. High temperatures can introduce several complications:

  • Bis-alkylation: The most common side product is the N,N'-bis-[(3,5-dichlorophenyl)phenylmethyl]piperazine. The mono-alkylated product can be more nucleophilic than piperazine itself, leading to a second alkylation.[2] This is often exacerbated at higher temperatures.

  • Decomposition: Reactants, products, or catalysts (if used) may not be stable at elevated temperatures over long periods, leading to lower yields and complex purification profiles.

  • Elimination Side Reactions: The benzhydryl halide substrate can undergo elimination to form a stilbene derivative, especially in the presence of a strong or sterically hindered base at high temperatures.

Instead of a single, drastic temperature increase, we recommend a systematic temperature scouting study . This involves running several small-scale reactions in parallel at different temperatures (e.g., 40 °C, 60 °C, 80 °C) to identify the optimal point where the rate of product formation is maximized relative to impurity generation.[4]

Experimental Protocols

Protocol 1: Temperature Scouting for Optimal N-Alkylation
  • Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) equipped with stir bars and nitrogen inlets.

  • Reagents:

    • To each flask, add piperazine (a 2 to 5-fold excess is recommended to favor mono-alkylation).[2]

    • Add a suitable base (e.g., K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., Acetonitrile or DMF).[5]

    • Dissolve (3,5-dichlorophenyl)(phenyl)methyl halide (1.0 eq.) in the same solvent and add it dropwise to each flask at room temperature.

  • Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to a different temperature (e.g., T1 = 40 °C, T2 = 60 °C, T3 = 80 °C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction, quench it, and analyze by TLC and LC-MS to determine the ratio of starting material, desired product, and key impurities (especially the bis-alkylated product).

  • Analysis: After a set period (e.g., 24 hours), compare the results to determine the temperature that provides the best balance of conversion and selectivity.

Caption: Workflow for a parallel temperature scouting experiment.

Q3: I'm observing a new, less polar spot on my TLC plate at higher temperatures. What could it be?

A3: A prominent, less polar byproduct often indicates the formation of N,N'-bis-[(3,5-dichlorophenyl)phenylmethyl]piperazine . As mentioned, the mono-substituted product can react a second time with the electrophile. This is a classic challenge in piperazine chemistry.[2]

Troubleshooting Strategy:

  • Lower the Temperature: This is the most direct way to reduce the rate of the second substitution relative to the first.

  • Increase Piperazine Excess: Using a larger excess of piperazine (e.g., 5-10 equivalents) will statistically favor the reaction of the electrophile with the more abundant starting material over the mono-substituted product. This may, however, complicate purification.[2]

  • Use a Protecting Group: For maximal control, consider a protecting group strategy. Mono-protecting piperazine with a group like tert-butoxycarbonyl (Boc) allows for clean mono-alkylation.[5] The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane) to yield the desired product.[5][6] This multi-step approach often provides higher purity and is more scalable despite the additional steps.

Troubleshooting_Impurity sub_node sub_node start Impurity Observed (e.g., Bis-Alkylation) q1 Is reaction rate at lower temp acceptable? start->q1 q2 Is purification from excess piperazine feasible? q1->q2 No sol1 Action: Lower Reaction Temperature q1->sol1 Yes sol2 Action: Increase Stoichiometric Excess of Piperazine q2->sol2 Yes sol3 Action: Implement Boc-Protecting Group Strategy q2->sol3 No

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool in this endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of the versatile synthetic building block, [(3,5-Dichlorophenyl)phenylmethyl]piperazine.[1] Given the absence of a publicly available experimental spectrum, this guide will present a detailed predictive analysis based on the foundational principles of NMR spectroscopy and a comparative study with structurally analogous compounds.

Molecular Structure and Predicted Proton Environments

[(3,5-Dichlorophenyl)phenylmethyl]piperazine (C17H18Cl2N2) possesses a unique assembly of three key structural motifs: a monosubstituted phenyl ring, a 3,5-disubstituted dichlorophenyl ring, and a piperazine moiety, all connected through a central methine bridge.[1] Understanding the electronic environment of the protons in each of these fragments is critical to predicting their resonance frequencies (chemical shifts) and spin-spin coupling patterns in the 1H NMR spectrum.

The distinct proton environments are labeled as follows for the purpose of this analysis:

G cluster_structure Molecular Structure cluster_spectrum Predicted 1H NMR Spectrum mol [(3,5-Dichlorophenyl)phenylmethyl]piperazine aromatic Aromatic Region (δ 7.0-7.5 ppm) mol->aromatic Phenyl & Dichlorophenyl Protons methine Methine CH (δ 4.2-4.5 ppm) mol->methine Methine Proton piperazine Piperazine Region (δ 2.4-2.9 ppm) mol->piperazine Piperazine CH2 Protons nh NH Proton (δ 1.5-2.5 ppm) mol->nh Piperazine NH Proton caption Predicted Structure-Spectrum Correlations

Predicted correlation between structure and 1H NMR signals.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of [(3,5-Dichlorophenyl)phenylmethyl]piperazine. By leveraging data from analogous compounds and fundamental NMR principles, we have established a robust framework for interpreting the experimental spectrum of this important synthetic intermediate. The detailed comparison and procedural recommendations herein are intended to empower researchers to confidently elucidate the structure of this and related molecules, thereby accelerating the pace of drug discovery and development.

References

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • SpringerLink. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • University of Southampton. The conformational distribution in diphenylmethane determined by nuclear magnetic resonance spectroscopy of a sample dissolved in a nematic liquid crystal. [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • YouTube. HMR Aromatic Coupling. [Link]

  • SpectraBase. Diphenylmethane. [Link]

  • PubChem. Benzhydrylpiperazine. [Link]

  • Filo. The proton NMR spectrum of a compound with formula C6H5NCl2 is shown. The... [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • ResearchGate. 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • PubChem. Piperazine. [Link]

  • UCLA. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Mol-Instincts. 841-77-0 Benzhydrylpiperazine C17H20N2, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • SpectraBase. 1-Benzhydryl-4-(2-methoxybenzoyl)piperazine - Optional[1H NMR] - Spectrum. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Wikipedia. 3,5-Dichloroaniline. [Link]

  • Aceto Chem Pvt. Ltd. 3,5-Dichloroaniline. [Link]

Sources

A Comparative Guide to Purity Verification of [(3,5-Dichlorophenyl)phenylmethyl]piperazine: A Practical Approach Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. The compound [(3,5-Dichlorophenyl)phenylmethyl]piperazine serves as a critical building block in the synthesis of various bioactive molecules, particularly in neuropharmacology.[1] Its purity directly impacts the safety and efficacy profile of the final drug product. Consequently, robust, reliable, and efficient analytical methods for its purity verification are paramount.

This guide provides an in-depth, practical comparison of analytical techniques for assessing the purity of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, with a primary focus on Thin-Layer Chromatography (TLC). We will explore a detailed TLC protocol, explaining the scientific rationale behind each step, and compare its performance characteristics against the industry-standard High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish effective purity testing protocols.

The Role of Thin-Layer Chromatography in Purity Assessment

TLC is a planar chromatographic technique that offers a compelling balance of speed, cost-effectiveness, and versatility.[2][3] It is an invaluable tool for rapid screening, reaction monitoring, and preliminary purity checks before committing to more resource-intensive methods like HPLC.[2][3] For a molecule like [(3,5-Dichlorophenyl)phenylmethyl]piperazine, which contains strong UV-absorbing chromophores (two aromatic rings), TLC proves to be a particularly suitable and straightforward method.

Experimental Protocol: TLC Analysis of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

This protocol is designed to be a self-validating system, where the clarity of separation and consistency of results affirm the method's suitability.

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

    • Scientist's Note: The "F₂₅₄" designation indicates the presence of a fluorescent indicator that glows green under short-wave (254 nm) UV light. This is crucial for our primary visualization method, as UV-absorbing compounds will appear as dark spots by quenching this fluorescence.[4][5]

  • Test Compound: [(3,5-Dichlorophenyl)phenylmethyl]piperazine.

  • Solvents: HPLC-grade or equivalent purity Hexane, Ethyl Acetate, and Triethylamine (TEA).

  • Sample Solvent: Dichloromethane (DCM) or Methanol.

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm and 365 nm), forceps, pencil.

2. Step-by-Step Methodology:

  • Step 1: Mobile Phase Preparation

    • Prepare a mobile phase consisting of Hexane:Ethyl Acetate:Triethylamine in a ratio of 70:30:1 (v/v/v) .

    • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, ensuring a uniform solvent front during development. Cover the chamber and allow it to equilibrate for at least 15 minutes.

    • Scientist's Note: This solvent system is optimized for polarity. Hexane is a non-polar solvent that drives the mobile phase up the plate. Ethyl acetate provides the necessary polarity to move our moderately polar analyte. The small addition of a basic modifier like Triethylamine is critical; it deactivates the acidic silanol groups on the silica surface, preventing the basic piperazine nitrogen from tailing and ensuring sharp, symmetrical spots.

  • Step 2: Sample Preparation

    • Prepare a ~1 mg/mL solution of the test compound in Dichloromethane. This concentration is typically sufficient for clear visualization without overloading the plate.

  • Step 3: TLC Plate Spotting

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, apply a small spot of the sample solution onto the origin. Aim for a spot diameter of 1-2 mm. Allow the solvent to evaporate completely.

    • Scientist's Note: Keeping the initial spot small and concentrated is key to achieving good separation (resolution). Overloading the plate can lead to streaking and inaccurate Rƒ values.

  • Step 4: Chromatogram Development

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.

    • Cover the chamber and allow the mobile phase to ascend the plate via capillary action.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Step 5: Visualization and Analysis

    • a) Non-Destructive Visualization (Primary):

      • Allow the plate to dry completely in a fume hood.

      • View the plate under a UV lamp at 254 nm.[6] The main compound spot should appear as a dark purple/black spot against the green fluorescent background.[5] Circle any visible spots with a pencil.

    • b) Semi-Destructive Visualization (Confirmatory):

      • Place the dried plate in a sealed chamber containing a few crystals of iodine.[4] Organic compounds, especially those with aromatic rings, will form yellow-brown colored complexes with the iodine vapor, making them visible.[4][5] The spots will fade over time.

    • c) Rƒ Calculation:

      • Measure the distance from the origin to the center of the main spot and the distance from the origin to the solvent front.

      • Calculate the Retention Factor (Rƒ) using the formula:

        • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

      • The Rƒ value should be consistent for a pure compound under identical conditions. Impurities will appear as separate spots with different Rƒ values.

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample 1. Sample Prep (1 mg/mL in DCM) spotting 4. Plate Spotting prep_sample->spotting prep_mobile 2. Mobile Phase Prep (Hexane:EtOAc:TEA) prep_chamber 3. Chamber Saturation prep_mobile->prep_chamber development 5. Chromatogram Development prep_chamber->development spotting->development drying 6. Plate Drying development->drying uv_vis 7a. UV Visualization (254 nm) drying->uv_vis stain_vis 7b. Iodine Staining (Confirmatory) uv_vis->stain_vis rf_calc 8. Rƒ Calculation & Purity Assessment stain_vis->rf_calc

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the nuanced world of pharmaceutical development, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of compounds such as [(3,5-Dichlorophenyl)phenylmethyl]piperazine is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this chlorinated piperazine derivative, ensuring that its journey from benchtop to final disposition is managed with the utmost care and scientific rigor.

Hazard Profile and Core Safety Principles

[(3,5-Dichlorophenyl)phenylmethyl]piperazine is a solid organic compound with the molecular formula C₁₇H₁₈Cl₂N₂. While comprehensive toxicological data may be limited, the available safety information and the chemical's structural motifs—a dichlorinated phenyl group and a piperazine ring—necessitate a cautious and informed approach to its handling and disposal.

According to safety data, this compound is classified as harmful if swallowed (H302) and may cause long-lasting harmful effects to aquatic life (H413) . It is also designated as a combustible solid . The presence of chlorine in the molecule is of particular significance for its disposal, as the combustion of chlorinated organic compounds can produce hazardous byproducts such as hydrogen chloride (HCl) and other pollutants if not conducted in a controlled, high-temperature environment.[1][2][3]

The foundational principle for the disposal of [(3,5-Dichlorophenyl)phenylmethyl]piperazine is to treat it as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in standard municipal waste.[4] Such actions can lead to environmental contamination and are in violation of regulations such as the Clean Water Act and the Resource Conservation and Recovery Act (RCRA).

The Disposal Decision Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the proper disposal of [(3,5-Dichlorophenyl)phenylmethyl]piperazine waste, from the point of generation to its final disposition.

Step 1: Waste Identification and Segregation

The first and most critical step is the accurate identification and segregation of all waste streams containing [(3,5-Dichlorophenyl)phenylmethyl]piperazine.

  • Primary Waste: This includes the pure compound, reaction residues, and solutions with significant concentrations of the chemical.

  • Contaminated Materials: This encompasses any items that have come into contact with the compound, such as personal protective equipment (PPE), weigh boats, pipette tips, and solvent-rinsed glassware.

Causality: Proper segregation is paramount to prevent unintended chemical reactions and to ensure that the waste is directed to the appropriate disposal facility. Halogenated and non-halogenated solvent wastes are often treated differently, with the former typically incurring higher disposal costs due to the need for specialized incineration processes.[4]

Step 2: Containerization and Labeling

All waste containing [(3,5-Dichlorophenyl)phenylmethyl]piperazine must be collected in designated, chemically compatible, and leak-proof containers.

  • Container Selection: Use containers approved for hazardous waste. For solid waste, a wide-mouth, sealable container is appropriate. For liquid waste (e.g., solutions or rinsates), use a container with a secure screw-top cap.[4]

  • Labeling: Each container must be clearly and accurately labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "[(3,5-Dichlorophenyl)phenylmethyl]piperazine"

    • The approximate quantity or concentration of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").

Causality: Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the waste, from laboratory staff to the disposal facility operators.

Step 3: On-Site Storage

Designate a secure, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure that all containers are kept tightly sealed when not in use to prevent the release of any dust or vapors.

Causality: Proper on-site storage minimizes the risk of accidental exposure or spills and ensures that the waste is managed in a controlled environment pending collection.

Step 4: Consultation and Collection

The most critical operational step is to engage with your institution's Environmental Health and Safety (EHS) department.

  • Your EHS office will provide specific guidance on the disposal procedures that are compliant with local, state, and federal regulations.

  • They will arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

Causality: EHS professionals are the authoritative source for institutional policies and regulatory compliance. They have established relationships with qualified disposal vendors who are equipped to handle specific classes of chemical waste.

Primary Disposal Methodologies: The Science of Destruction

The recommended and most environmentally sound method for the final disposal of [(3,5-Dichlorophenyl)phenylmethyl]piperazine is high-temperature incineration in a specialized hazardous waste facility.

High-Temperature Incineration

This process involves the controlled combustion of the waste at temperatures typically exceeding 900°C.[5]

  • Mechanism: At these high temperatures, the organic molecules are broken down into their elemental components. The carbon, hydrogen, and nitrogen are converted to carbon dioxide, water, and nitrogen oxides, respectively. The chlorine is primarily converted to hydrogen chloride (HCl) gas.[2][6]

  • Pollution Control: Licensed hazardous waste incinerators are equipped with sophisticated pollution control systems, including afterburners and scrubbers, to neutralize the acidic HCl gas and capture any particulate matter before the flue gas is released into the atmosphere.[5][7]

Causality: Incineration offers a high destruction efficiency for organic compounds, effectively mineralizing the hazardous material. The controlled environment and pollution abatement technologies are essential to prevent the release of harmful substances.

Landfill: A Restricted Option

Landfilling of halogenated organic compounds is severely restricted.[8][9] Due to their potential to leach into groundwater and their persistence in the environment, direct landfilling of wastes containing significant amounts of [(3,5-Dichlorophenyl)phenylmethyl]piperazine is not a viable or compliant disposal option.[9][10]

Decontamination of Laboratory Equipment and Glassware

Proper decontamination of reusable equipment is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Gross Decontamination: Carefully remove any visible solid residues.

  • Solvent Rinse: Rinse the glassware or equipment with a suitable organic solvent in which [(3,5-Dichlorophenyl)phenylmethyl]piperazine is soluble. The choice of solvent should be guided by the specific experimental context.

  • Collect Rinsate: All solvent rinsate must be collected and disposed of as hazardous waste, following the procedures outlined in Section 2.

  • Detergent Wash: After the solvent rinse, wash the glassware with a laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

Causality: A multi-step decontamination process ensures the effective removal of the chemical residue. Collecting the initial solvent rinse as hazardous waste is critical to prevent the introduction of the compound into the wastewater system.

Emergency Procedures for Spills

In the event of a spill of [(3,5-Dichlorophenyl)phenylmethyl]piperazine, immediate and appropriate action is required.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety glasses, lab coat), gently sweep up the solid material, avoiding the generation of dust.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a solvent-moistened cloth, and dispose of the cloth as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Causality: A tiered response to spills ensures that minor incidents are handled safely and efficiently by trained laboratory personnel, while major spills are managed by specialized emergency responders to minimize hazards.

Quantitative Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) classifications.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound and allows for the capture and neutralization of hazardous combustion byproducts like HCl.[1][6][7]
Landfill Disposal Highly Restricted/ProhibitedHalogenated organic compounds pose a threat to landfill liners and can leach into groundwater.[8][9][10]
Sewer Disposal ProhibitedTo prevent contamination of waterways and aquatic ecosystems.[4]

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of [(3,5-Dichlorophenyl)phenylmethyl]piperazine.

Conclusion

The responsible management of chemical waste is a hallmark of a proficient and ethical scientific practice. For [(3,5-Dichlorophenyl)phenylmethyl]piperazine, a compound with inherent hazards, a structured and compliant disposal process is non-negotiable. By adhering to the principles of hazard identification, proper segregation, secure containment, and consultation with EHS professionals, researchers can ensure that their valuable work in advancing science does not come at the cost of safety or environmental integrity. The ultimate destruction of this compound through high-temperature incineration by a licensed facility represents the gold standard for its final disposition, providing a secure and permanent solution.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Incineration In Hazardous Waste Management. (n.d.). EPA.
  • Prohibited hazardous wastes in land disposal units - TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.).
  • Incinerators for chlorinated hydrocarbons and brine. (n.d.).
  • Section 729. (n.d.).
  • Incineration of Liquid Hazardous Wastes: Vaporization Combustion of Droplets of Chlorinated Hydrocarbons. (1987). University of Utah Partnerships.
  • US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit. (n.d.). Google Patents.
  • Thermal Destruction of Some Chlorinated C 1 : and C 2 Hydrocarbons. (2007, May 3). Taylor & Francis.
  • RemedX Class II Landfill Waste Acceptance Protocol. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18).
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
  • SAFETY DATA SHEET. (2025, September 16). ThermoFisher.
  • US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (n.d.). LGC Standards.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2026, February 11). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 7).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook.
  • Study on the composition and risk of chlorinated organic compounds in landfills and surrounding groundwater. (n.d.). 环境工程技术学报.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC.
  • How do I remove piperazine from the solid compound? (2015, October 29). ResearchGate. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) Strategy for Handling [(3,5-Dichlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Safety Imperative

To: Research & Development Teams From: Senior Application Scientist, Safety & Compliance Subject: Operational Safety Protocol for Piperazine Derivative Handling

Handling [(3,5-Dichlorophenyl)phenylmethyl]piperazine requires more than standard laboratory caution. As a piperazine derivative containing a halogenated benzhydryl group, this compound presents a dual-threat profile: respiratory/dermal sensitization (characteristic of the piperazine moiety) and potential tissue corrosivity/irritation .

The following guide moves beyond generic safety advice. It establishes a self-validating safety system designed to isolate the researcher from the molecule's hapten-forming potential. Our goal is zero biological uptake.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the molecular behavior of the threat.

Hazard ClassMechanism of ActionOperational Implication
Respiratory Sensitization The piperazine ring nitrogen acts as a nucleophile, binding to proteins (haptenization) to trigger an IgE-mediated immune response.Zero-tolerance for dust inhalation. Fume hoods and respiratory protection are non-negotiable.
Skin Corrosivity / Irritation The basicity of the secondary amine combined with the lipophilic dichlorophenyl group allows for rapid dermal penetration and tissue damage.Barrier integrity is critical. Thin nitrile gloves may degrade; double-layering is required.
Static Accumulation As a crystalline solid, this compound is prone to triboelectric charging, causing powder to "jump" or drift during weighing.Eye protection must seal. Safety glasses are insufficient; goggles are mandatory.

The PPE Matrix: Layered Defense System

This matrix defines the required protective equipment based on the operational state of the chemical.

Table 1: PPE Specifications
ComponentSpecificationScientific Rationale
Primary Hand Protection Nitrile (High-Grade), min 5 mil thickness Nitrile offers broad resistance, but halogenated aromatics can cause permeation. 5 mil provides a calculated breakthrough buffer.
Secondary Hand Protection Laminate or Extended Cuff Nitrile (Double-Gloving) The inner glove acts as the "fail-safe" barrier. The outer glove is sacrificial and stripped immediately upon contamination.
Respiratory Protection N95 (Minimum) / P100 (Preferred) If handling outside a fume hood (not recommended) or during spill cleanup, a P100 filter is required to capture fine particulates (<0.3 microns).
Eye Protection Chemical Splash Goggles (Indirect Vent) Prevents airborne dust migration to the ocular mucosa. Face shields should be added for large-scale synthesis (>10g).
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb powders. Non-woven polyethylene (Tyvek) repels dust and prevents "carry-home" contamination.

Operational Protocol: Step-by-Step Workflow

This protocol uses a "Clean-to-Dirty" logic flow to prevent cross-contamination.

Phase 1: Pre-Operational Validation (The "Gatekeeper" Step)
  • Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm .

  • Glove Integrity Test: Inflate the outer nitrile glove with air, twist the cuff, and check for pinhole leaks. Never skip this step.

  • Static Dissipation: Place an ionizing bar or anti-static gun near the balance if the relative humidity is <30%.

Phase 2: Active Handling (Weighing & Solubilization)
  • Donning: Put on inner gloves (taped to lab coat sleeves if possible), then outer gloves.

  • Transfer: Open the container only inside the hood.

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid contaminating the bulk container.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

Phase 3: Decontamination & Doffing (The Critical Zone)

Most exposures occur here.

  • Wipe Down: While still in the hood, wipe the exterior of the reaction vessel with a solvent-dampened wipe (Ethanol or Isopropanol).

  • Outer Glove Removal: Strip the outer gloves inside the hood using the "beak" method (pulling from the palm) to turn them inside out. Dispose of them as solid hazardous waste immediately.

  • Hand Wash: Wash hands with inner gloves on to remove any potential microscopic dust, then remove inner gloves.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic Tree

Caption: Decision matrix for selecting respiratory and dermal protection based on experimental scale and physical state.

PPE_Logic Start Start: Handling [(3,5-Dichlorophenyl)phenylmethyl]piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Scale > 100mg? Solid->Scale LowRisk Splash Risk: Single Nitrile (5mil) + Goggles Solution->LowRisk HighRisk High Risk: Full Hood + P100 + Double Glove Scale->HighRisk Yes MedRisk Standard Risk: Hood + N95 + Double Glove Scale->MedRisk No

Figure 2: The "Clean-to-Dirty" Workflow

Caption: Operational flow ensuring containment of the piperazine derivative from storage to disposal.

Workflow Prep 1. Pre-Check (Airflow & Static) Don 2. Don PPE (Double Glove) Prep->Don Handle 3. Manipulation (Inside Hood Only) Don->Handle Decon 4. Decon Vessel (Solvent Wipe) Handle->Decon Waste 5. Waste Segregation (Halogenated) Decon->Waste Doff 6. Doffing (Beak Method) Waste->Doff

[1][2]

Disposal & Emergency Logistics

Disposal Strategy
  • Classification: This material must be treated as Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids (exothermic neutralization risk) or oxidizers.[1]

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic / Sensitizer."

Emergency Response (Immediate Action)
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Do not scrub. Rinse with copious water for 15 minutes.[2][3][4][5] Scrubbing can drive the chemical deeper into the dermis.

  • Spill (Powder): Do not dry sweep. Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards - Piperazine. Retrieved from

  • Kimberly-Clark Professional. (2025).[6] Nitrile Gloves Chemical Resistance Guide. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.